molecular formula C11H14FNO B1309090 4-(2-Fluorophenyl)piperidin-4-ol CAS No. 871113-19-8

4-(2-Fluorophenyl)piperidin-4-ol

Cat. No.: B1309090
CAS No.: 871113-19-8
M. Wt: 195.23 g/mol
InChI Key: CZSXGDMJPLTNTC-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The presence of a fluorophenyl group at the 2-position of the piperidine ring and a hydroxyl group at the 4-position makes this compound unique

Scientific Research Applications

4-(2-Fluorophenyl)piperidin-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of pharmaceuticals.

Mechanism of Action

While the specific mechanism of action for “4-(2-Fluorophenyl)piperidin-4-ol” is not mentioned in the search results, it’s worth noting that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Safety and Hazards

The compound should be stored at a temperature of 0-5°C . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “4-(2-Fluorophenyl)piperidin-4-ol” and similar compounds may continue to be of interest in future research and development efforts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluorophenyl)piperidin-4-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-fluorobenzaldehyde.

    Formation of Intermediate: The 2-fluorobenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and reduced production costs.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed:

    Oxidation: Formation of 4-(2-Fluorophenyl)piperidin-4-one.

    Reduction: Formation of various hydroxylated derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Comparison with Similar Compounds

    4-(2-Fluorophenyl)piperidin-4-one: An oxidized derivative of 4-(2-Fluorophenyl)piperidin-4-ol.

    4-(2-Fluorophenyl)-4-piperidinol: A structural isomer with similar properties.

    1-(4-Fluorobenzyl)piperidin-4-yl methanol: A related compound with a different substitution pattern.

Uniqueness: this compound is unique due to the presence of both a fluorophenyl group and a hydroxyl group on the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-(2-fluorophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-10-4-2-1-3-9(10)11(14)5-7-13-8-6-11/h1-4,13-14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSXGDMJPLTNTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC=C2F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80409375
Record name 4-(2-fluorophenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871113-19-8
Record name 4-(2-fluorophenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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